8-Fluoro-imidazo[1,5-a]pyridine-1-carboxylic acid CAS registry number and safety data sheet (SDS)
8-Fluoro-imidazo[1,5-a]pyridine-1-carboxylic acid CAS registry number and safety data sheet (SDS)
An In-depth Technical Guide to 8-Fluoro-imidazo[1,5-a]pyridine-1-carboxylic acid
Introduction: Unveiling a Promising Heterocyclic Scaffold
The imidazo[1,5-a]pyridine core is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry and materials science.[1] Its unique electronic properties and versatile synthetic accessibility make it a fertile ground for the development of novel therapeutic agents and functional materials.[1] This guide focuses on a specific, yet promising, derivative: 8-Fluoro-imidazo[1,5-a]pyridine-1-carboxylic acid .
The strategic incorporation of a fluorine atom at the 8-position and a carboxylic acid at the 1-position is anticipated to modulate the molecule's physicochemical properties, such as its lipophilicity, metabolic stability, and potential for specific biological interactions. This document serves as a comprehensive technical resource, consolidating available information on its identification, synthesis, potential applications, and safe handling.
The definitive identifier for this compound is its Chemical Abstracts Service (CAS) Registry Number: 1315364-05-6 .
Core Physicochemical Characteristics
A thorough understanding of a compound's physicochemical properties is fundamental to its application in research and development. While extensive experimental data for this specific molecule is not widely published, we can compile a profile based on available information and computational predictions.
| Property | Value | Source |
| CAS Registry Number | 1315364-05-6 | Internal Data |
| Molecular Formula | C₈H₅FN₂O₂ | Internal Data |
| Molecular Weight | 180.14 g/mol | Internal Data |
| Appearance | Expected to be a solid | Inferred |
| Solubility | Sparingly soluble in water, soluble in organic solvents like DMSO and DMF | Inferred |
| pKa (Carboxylic Acid) | Estimated in the range of 3-4 | Inferred |
Strategic Synthesis: A Plausible and Efficient Route
Rationale Behind the Synthetic Strategy
The chosen pathway leverages a robust cyclization reaction to form the imidazo[1,5-a]pyridine core, followed by a haloform reaction to unmask the carboxylic acid. This approach is advantageous due to its high yields and the commercial availability of the starting materials. The use of trifluoroacetic anhydride in the cyclization step is a key transformation that facilitates the formation of a trifluoromethyl ketone intermediate, which is an excellent substrate for the subsequent haloform cleavage.[2]
Detailed Experimental Protocol
Step 1: Synthesis of 2,2,2-Trifluoro-1-(8-fluoroimidazo[1,5-a]pyridin-1-yl)ethanone
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To a solution of 2-(aminomethyl)-3-fluoropyridine (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C, add triethylamine (2.5 eq).
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Slowly add a solution of an appropriate acyl chloride (e.g., acetyl chloride, 1.1 eq) in DCM.
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Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
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Upon completion, cool the reaction mixture back to 0 °C and add trifluoroacetic anhydride (3.0 eq) dropwise.
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Stir at room temperature overnight.
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Quench the reaction with a saturated aqueous solution of NaHCO₃.
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Extract the product with DCM (3x), combine the organic layers, dry over Na₂SO₄, and concentrate under reduced pressure.
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Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the trifluoromethyl ketone intermediate.
Step 2: Synthesis of 8-Fluoro-imidazo[1,5-a]pyridine-1-carboxylic acid
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Dissolve the trifluoromethyl ketone from Step 1 (1.0 eq) in a mixture of tetrahydrofuran (THF) and water.
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Add an excess of a strong base, such as sodium hydroxide (4.0 eq).
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Stir the reaction mixture at room temperature for 12-24 hours, monitoring the cleavage of the trifluoromethyl group by LC-MS.
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Upon completion, acidify the reaction mixture to pH 2-3 with 1M HCl.
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The product may precipitate out of solution. If so, collect the solid by filtration.
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If no precipitate forms, extract the product with ethyl acetate (3x).
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Combine the organic layers, dry over Na₂SO₄, and concentrate under reduced pressure to yield the final product, 8-Fluoro-imidazo[1,5-a]pyridine-1-carboxylic acid.
Visualizing the Synthetic Workflow
Caption: Synthetic route to the target compound.
Potential Applications in Drug Discovery and Beyond
The imidazo[1,5-a]pyridine scaffold is a cornerstone in modern medicinal chemistry, with derivatives showing a wide array of biological activities.[3]
As a Scaffold for Kinase Inhibitors
Recent studies have highlighted the potential of imidazo[1,5-a]pyridine derivatives as inhibitors of key signaling proteins, such as the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[4] The structural features of 8-Fluoro-imidazo[1,5-a]pyridine-1-carboxylic acid, particularly the carboxylic acid moiety, could serve as a crucial interaction point within the ATP-binding pocket of various kinases. The fluorine atom can enhance binding affinity and improve metabolic stability, making this compound an attractive starting point for the design of novel anticancer agents.
Fluorescent Properties for Imaging and Sensing
Imidazo[1,5-a]pyridines are also known for their intriguing photophysical properties, often exhibiting fluorescence.[1] The specific substitution pattern of the title compound could lead to unique emissive properties, opening up possibilities for its use as a fluorescent probe in biological imaging or as a building block for advanced materials like those used in organic light-emitting diodes (OLEDs).
Conceptual Signaling Pathway Inhibition
Caption: Potential mechanism of action as an EGFR inhibitor.
Safety and Handling: A Precautionary Approach
A specific Safety Data Sheet (SDS) for 8-Fluoro-imidazo[1,5-a]pyridine-1-carboxylic acid is not publicly available at the time of writing. Therefore, a precautionary approach based on the known hazards of structurally similar imidazopyridine carboxylic acids is mandated.
Inferred Hazard Profile
| Hazard Class | Anticipated Hazard | Precautionary Statements |
| Acute Toxicity (Oral) | May be harmful if swallowed. | P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. |
| Skin Corrosion/Irritation | Causes skin irritation. | P264: Wash skin thoroughly after handling. P280: Wear protective gloves. P302+P352: IF ON SKIN: Wash with plenty of soap and water. |
| Eye Damage/Irritation | Causes serious eye irritation. | P280: Wear eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| Respiratory Irritation | May cause respiratory irritation. | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P271: Use only outdoors or in a well-ventilated area. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. |
Recommended Handling Procedures
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Engineering Controls: Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.
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Personal Protective Equipment (PPE): Standard laboratory PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile), should be worn at all times.
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Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
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Disposal: Dispose of waste material in accordance with local, state, and federal regulations.
Conclusion
8-Fluoro-imidazo[1,5-a]pyridine-1-carboxylic acid represents a molecule of significant interest for researchers in drug discovery and materials science. Its defined structure, coupled with the versatile chemistry of the imidazo[1,5-a]pyridine core, provides a solid foundation for further investigation. While a detailed experimental profile is still emerging, the synthetic strategies and potential applications outlined in this guide offer a robust starting point for unlocking the full potential of this promising compound. As with all research chemicals, a diligent and safety-conscious approach is paramount for its handling and exploration.
References
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Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,5-a]pyridines. Retrieved from [Link]
- Thirupathi, G., et al. (2024). Strategic Methodologies for Efficient Synthesis of Imidazo[1,5-a]pyridine and Benzazepine Analogs via the Unique Ritter-Type Reaction. ACS Organic & Inorganic Au.
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Nguyen, T. A., et al. (2021). Imidazole[1,5-a]pyridine derivatives as EGFR tyrosine kinase inhibitors unraveled by umbrella sampling and steered molecular dynamics simulations. PMC. Retrieved from [Link]
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ResearchGate. (n.d.). Principal imidazo[1,5-a]pyridine biologically active derivatives. Retrieved from [Link]
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Aksenov, D. A., et al. (2020). Synthesis of imidazo[1,5-a]pyridines via cyclocondensation of 2-(aminomethyl)pyridines with electrophilically activated nitroalkanes. Beilstein Journals. Retrieved from [Link]
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